molecular formula C14H11ClN2O2 B14626347 N-[(4-chlorophenyl)carbamoyl]benzamide CAS No. 57160-46-0

N-[(4-chlorophenyl)carbamoyl]benzamide

Cat. No.: B14626347
CAS No.: 57160-46-0
M. Wt: 274.70 g/mol
InChI Key: MQYMKWNLXXZZBH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)carbamoyl]benzamide is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. It features a benzoylurea core structure, a scaffold known for its insecticidal properties in related compounds . For instance, the closely related insecticide chlorbenzuron (N-[(4-chlorophenyl)carbamoyl]-2-chlorobenzamide) is a benzoylurea insecticide approved for use in China . Benzoylurea insecticides typically act as chitin synthesis inhibitors, disrupting the molting process and development of insect larvae . Researchers may investigate this compound to explore its potential activity profile and mechanism of action, given its structural relationship to this established class of compounds. As a research chemical, this product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, and it is absolutely not for personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57160-46-0

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)

InChI Key

MQYMKWNLXXZZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Structural Characterization and Advanced Analysis

X-ray Crystallography Studies

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of N-[(4-chlorophenyl)carbamoyl]benzamide is significantly influenced by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The primary interaction involves the amide functional groups, where the amide N–H group acts as a hydrogen bond donor and the carbonyl oxygen (O) serves as the acceptor. nih.gov This specific interaction, denoted as N–H···O, is crucial in linking adjacent molecules. nih.govresearchgate.net

These hydrogen bonds are not isolated but form a repeating pattern that extends throughout the crystal lattice. nih.gov Specifically, they connect the molecules into infinite chains that propagate along the crystallographic direction. nih.govresearchgate.net In addition to the principal N–H···O intermolecular bond, the structure also exhibits a weaker intramolecular hydrogen bond of the C–H···O type. researchgate.net This intramolecular interaction occurs between a hydrogen atom on the benzoyl ring (C9—H9) and the carbonyl oxygen (O1). researchgate.net

The geometric parameters of the key intermolecular hydrogen bond have been determined through X-ray diffraction studies. A summary of these parameters is provided in the table below.

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Symmetry Code
N1–H1···O10.86(2)2.11(2)2.955(2)168(2)x+1, y, z
Data sourced from crystallographic studies by Gowda et al. nih.gov

Crystal Packing Analysis

The crystal packing of this compound is a direct consequence of the intermolecular hydrogen bonding network. nih.govresearchgate.net The molecules are arranged in a triclinic crystal system, with the space group P-1. nih.gov The fundamental packing motif is the formation of one-dimensional infinite molecular chains, which are established by the N–H···O hydrogen bonds as detailed in the previous section. nih.govresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

A specific Hirshfeld surface analysis and the corresponding fingerprint plots for this compound have not been reported in the surveyed scientific literature. This advanced analysis is used to quantitatively and visually probe the intermolecular interactions within a crystal. While crystallographic studies have defined the primary hydrogen bonds, a Hirshfeld analysis would provide a more detailed picture of all close intermolecular contacts.

Similarly, the visualization of these interactions through d_norm maps and two-dimensional fingerprint plots is not available for this specific compound. A d_norm map would visually highlight the key contact points on the molecular surface, with red spots indicating short and significant interactions like the N-H···O hydrogen bonds. The corresponding fingerprint plots would deconstruct these interactions, showing the characteristic distribution and distances for each atom-pair contact, which is essential for comparing the interaction landscapes of related crystal structures.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

While comprehensive DFT geometry optimizations for N-[(4-chlorophenyl)carbamoyl]benzamide are not extensively detailed in the available literature, the molecule's solid-state conformation has been precisely determined by X-ray crystallography. researchgate.netnih.gov These experimental findings serve as a crucial benchmark for theoretical calculations.

The crystal structure reveals that the molecule is not planar. A key feature is the relative orientation of the two aromatic rings and the central amide linker. The dihedral angle between the amide group (–NHCO–) plane and the benzoyl ring is 29.95°. researchgate.netnih.gov Furthermore, the benzoyl and the 4-chlorophenyl rings are significantly twisted relative to each other, with a dihedral angle of 60.76°. researchgate.netnih.gov DFT calculations on similar benzanilides have shown that while bond lengths and angles are often in good agreement with experimental values, calculated dihedral angles in an isolated, gas-phase molecule can differ from those in a crystal structure due to the influence of intermolecular packing forces. nih.gov For this compound, the observed conformation is stabilized by intermolecular N–H···O hydrogen bonds that link the molecules into chains. researchgate.netnih.gov

Geometrical ParameterValue (from X-ray Crystallography)
Dihedral Angle (Amide Plane vs. Benzoyl Ring)29.95° researchgate.netnih.gov
Dihedral Angle (Benzoyl Ring vs. 4-Chlorophenyl Ring)60.76° researchgate.netnih.gov

The electronic properties of a molecule are fundamental to its reactivity and interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comnih.gov For this compound, the HOMO would likely be localized on the electron-rich regions, such as the phenyl rings and the amide linkage, which can act as electron donors. The LUMO would be distributed over areas that can accept electrons. Analysis of the FMOs helps in understanding charge transfer within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. walisongo.ac.id For a molecule like this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found near the amide hydrogen, highlighting its potential as a hydrogen bond donor. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to forecast the interaction between a small molecule (ligand) and the binding site of a target protein.

While specific molecular docking studies targeting this compound are not prominent in the researched literature, extensive studies on its derivatives provide significant insights into the binding capabilities of the benzamide (B126) scaffold. nih.govnih.gov The binding affinity, typically expressed as a docking score or binding energy in kcal/mol, quantifies the strength of the interaction between the ligand and the protein target. mdpi.com For instance, derivatives of N-(chlorophenyl)benzamide have been investigated as potential inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant targets in diabetes research. nih.govresearchgate.net In these studies, derivatives showed binding energies ranging from -8.0 to -9.7 kcal/mol, indicating favorable interactions within the enzyme active sites. researchgate.net

The effectiveness of a ligand's binding is determined by the specific molecular interactions it forms within the enzyme's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic or van der Waals forces. nih.govresearchgate.net Studies on related benzamide derivatives show that the amide linker is crucial, often participating in hydrogen bonding with amino acid residues. nih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. The aromatic rings, including the chlorophenyl group, typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket, anchoring the ligand in a stable conformation. nih.gov For example, in studies of benzamide derivatives with α-glucosidase, key interactions involved hydrogen bonds with residues like Asp and charge-charge interactions with Phe residues. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to validate the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. nih.govresearchgate.net

Although MD simulations specifically for this compound complexed with a protein target are not detailed in the available literature, the technique has been applied to its derivatives to confirm their binding modes. nih.gov A typical MD simulation runs for a duration ranging from nanoseconds to microseconds. A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the complex is stable. researchgate.net Analysis of Root Mean Square Fluctuation (RMSF) can also identify which parts of the ligand or protein are more flexible or rigid during the simulation. researchgate.net For derivatives of this compound, MD simulations have confirmed the stability of the ligand-protein complexes, thereby reinforcing the predictions made by molecular docking. nih.gov

Evaluation of Ligand-Receptor Binding Stability

The stability of the interaction between a ligand, such as this compound, and its biological receptor is fundamental to its mechanism of action. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for evaluating this stability. These techniques predict the binding pose of the ligand within the receptor's active site and assess the persistence of the interactions over time.

For benzamide derivatives, binding affinity is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Molecular docking studies on structurally related benzamides have revealed that the amide moiety is a critical interaction point, frequently forming hydrogen bonds with amino acid residues in the receptor's binding pocket. researchgate.netnih.gov The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. In the case of this compound, the two amide linkages provide multiple points for such interactions.

The aromatic rings—the benzoyl group and the 4-chlorophenyl group—play a significant role in establishing stable binding through hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site. The chlorine atom on the phenyl ring can further enhance binding affinity through halogen bonding or by modifying the electronic properties of the ring, influencing its interactions. acs.org

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability. By simulating the movement of atoms over time, researchers can calculate metrics like the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. researchgate.netnih.gov For related benzamide-containing compounds, MD simulations have been used to confirm the stability of the ligand within the binding site of target proteins, validating the interactions predicted by docking. researchgate.net

A summary of potential key interactions contributing to the binding stability of this compound is presented below.

Interaction TypePotential Molecular Moiety InvolvedInteracting Receptor Residues (Examples)
Hydrogen Bond (Acceptor)Carbonyl oxygensArginine, Lysine (B10760008), Serine
Hydrogen Bond (Donor)Amide N-H groupsAspartate, Glutamate, Asparagine
Hydrophobic/π-StackingBenzoyl ring, Phenyl ringPhenylalanine, Tyrosine, Tryptophan, Leucine (B10760876)
Halogen BondChlorine atomElectron-rich atoms (e.g., backbone carbonyls)

Conformational Dynamics in Biological Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, granting it significant conformational flexibility. The molecule does not exist in a single rigid state but rather as an ensemble of interconverting conformers. Understanding these dynamics is crucial, as the molecule must adopt a specific "bioactive" conformation to bind effectively to its receptor.

Crystallographic studies of the closely related compound N-(4-chlorophenyl)benzamide show that the aromatic rings are not coplanar. nih.gov The dihedral angle between the benzoyl and aniline (B41778) rings is approximately 60.76°, while the amide group itself is twisted relative to the benzoyl ring by about 29.95°. nih.gov This inherent non-planarity is a key feature of the molecule's conformational landscape. The central carbamoyl (B1232498) linkage in this compound adds further rotational freedom.

In a biological system, the conformational equilibrium of the ligand can shift upon approaching and binding to a receptor. While the molecule may be highly flexible in solution, it often becomes locked into a single, higher-energy conformation upon binding. nih.gov Computational studies on benzamide derivatives have shown that intramolecular hydrogen bonds can predetermine the ligand's conformation, effectively reducing the energetic penalty of adopting the bioactive shape required for receptor binding. acs.org

Molecular dynamics simulations are instrumental in exploring the conformational space of a ligand in different environments (e.g., in water versus in a protein binding site). These simulations can reveal the preferred conformations in solution and map the transition pathways to the bound state, providing insight into the energetic costs and dynamic changes associated with the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Structural Descriptors with Biological Activities

To build a QSAR model for a class of compounds like this compound derivatives, the structures are characterized by numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties, which are then correlated with activity using statistical methods. nih.gov

Key descriptors relevant for benzamide derivatives include:

Electronic Descriptors: These describe the electron distribution in the molecule. The Hammett constant, for example, would quantify the electron-withdrawing effect of the chlorine atom on the phenyl ring, which can influence binding interactions. The distribution of partial charges on the amide groups is also critical for electrostatic interactions. nih.gov

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is crucial for membrane permeability and hydrophobic interactions within a receptor pocket. The presence of the chlorophenyl group significantly increases the hydrophobicity of this compound.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity (MR), and topological indices describe the volume and branching of the molecule, which must be complementary to the shape of the receptor's active site. jppres.com

A typical QSAR equation might take the following form: Biological Activity = c1(Descriptor A) + c2(Descriptor B) + ... + constant

For a series of this compound analogs, a QSAR study could reveal, for instance, that high activity is positively correlated with a specific value of LogP and the presence of an electron-withdrawing substituent at the para-position of the phenyl ring. atlantis-press.com Such models are essential for rationally designing new derivatives with potentially improved activity. nih.govjppres.com

Descriptor ClassSpecific Descriptor ExamplePotential Influence on the Activity of this compound
ElectronicHammett Constant (σ)The chloro- group's electron-withdrawing nature affects ring electronics and potential electrostatic interactions.
HydrophobicLogPGoverns solubility and the strength of hydrophobic interactions with the receptor.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, influencing how well the molecule fits into the binding site.
TopologicalWiener IndexDescribes molecular branching and compactness, affecting the overall shape.

Prediction of Activity Cliffs

An "activity cliff" is a phenomenon in medicinal chemistry where two structurally very similar molecules exhibit a large and unexpected difference in biological activity. In the context of QSAR, activity cliffs represent discontinuities in the structure-activity landscape that are challenging for standard models to predict.

For this compound, an activity cliff could potentially be observed with a seemingly minor structural modification. For example:

Positional Isomerism: Moving the chlorine atom from the para- (4) position to the meta- (3) or ortho- (2) position. This small change could drastically alter the molecule's ability to fit into a specific pocket in the receptor or disrupt a key halogen bond, leading to a significant drop in affinity.

Substitution: Replacing the chlorine atom with a fluorine atom (similar size, more electronegative) or a methyl group (similar size, electron-donating) could lead to a disproportionately large change in activity if that specific position is highly sensitive to electronic or steric effects.

Predicting activity cliffs is a key challenge. Advanced QSAR techniques and 3D-pharmacophore modeling can help identify regions of the molecule that are highly sensitive to modification. nih.gov By understanding the precise structural and electronic requirements for binding, models can better anticipate where these sharp drops in activity might occur, guiding medicinal chemists to avoid modifications that could lead to a loss of potency.

Pharmacokinetics Prediction (ADMET)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the viability of a compound as a potential drug. In silico tools are widely used in the early stages of drug discovery to predict these properties from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netjonuns.com

In Silico Assessment of Absorption and Distribution

The absorption and distribution of a drug are heavily influenced by its physicochemical properties, such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Rules like Lipinski's Rule of Five provide guidelines to evaluate the potential for oral bioavailability.

For this compound, these properties can be calculated computationally.

Physicochemical PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight274.7 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)~3.5 - 4.0≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Polar Surface Area (PSA)72.9 Ų≤ 140 ŲYes

Note: Predicted values are estimates from computational algorithms and may vary slightly between different software.

Based on these properties, this compound is predicted to have good oral bioavailability. Its molecular weight and hydrogen bonding capacity are well within the preferred ranges. The LogP value suggests sufficient lipophilicity to cross biological membranes, a prerequisite for gastrointestinal absorption.

The distribution of the compound, including its ability to cross the blood-brain barrier (BBB), can also be predicted. The polar surface area (PSA) is a key indicator; molecules with a PSA greater than 90 Ų are generally considered poor at penetrating the BBB. With a PSA of approximately 72.9 Ų, this compound may have the potential to cross the BBB. In silico studies on other benzamide series have successfully used these parameters to predict good absorption and solubility profiles. nih.gov These computational assessments provide a valuable preliminary screen for the compound's pharmacokinetic behavior.

Prediction of Metabolism and Excretion Pathways

The prediction of a compound's metabolic fate and excretion routes is a critical component of computational toxicology and drug discovery. In silico models, which utilize a molecule's structure to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, offer a rapid and cost-effective means to screen potential drug candidates. nih.govuq.edu.au These computational tools employ various methodologies, including rule-based systems, machine learning, and quantitative structure-activity relationship (QSAR) models, to predict interactions with metabolic enzymes and transporters. nih.govnih.gov

While specific computational studies on the metabolism and excretion of this compound are not extensively detailed in the available literature, data for the parent compound, N-(phenylcarbamoyl)benzamide, provides valuable insights. researchgate.netresearchgate.net Tools such as pkCSM use graph-based chemical signatures to predict pharmacokinetic properties. nih.gov

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through several key pathways, primarily involving oxidation and hydrolysis. The major enzymatic system responsible for the oxidative metabolism of many xenobiotics is the Cytochrome P450 (CYP) superfamily of enzymes. nih.govbohrium.com

Aromatic Hydroxylation: This is a common Phase I metabolic reaction. For this compound, hydroxylation is likely to occur on either of the two aromatic rings. The presence of the chlorine atom on the phenyl ring may direct hydroxylation to the ortho or meta positions relative to the chloro group. The benzamide ring is also a potential site for hydroxylation.

Amide Hydrolysis: The amide linkage is susceptible to hydrolysis by amidase enzymes, which would cleave the molecule into two primary metabolites: 4-chloroaniline (B138754) and benzoic acid. These metabolites would then likely undergo further Phase II conjugation reactions before excretion.

Predicted Excretion Profile

The excretion of a compound is a combination of processes occurring in the liver and kidneys, leading to its elimination in bile and urine. Computational models can predict key parameters that govern these processes. For the parent compound N-(phenylcarbamoyl)benzamide, the pkCSM tool has been used to predict excretion-related properties. researchgate.netresearchgate.net

The total clearance (CLtot) represents the volume of plasma cleared of the drug per unit time and combines both hepatic and renal clearance mechanisms. researchgate.net Additionally, transporters like the Organic Cation Transporter 2 (OCT2) play a significant role in the renal clearance of drugs. researchgate.net According to predictions, N-(phenylcarbamoyl)benzamide is not a substrate for OCT2, suggesting this specific transporter is not involved in its renal excretion. researchgate.net

Below is a table summarizing the predicted excretion parameters for the parent compound, N-(phenylcarbamoyl)benzamide.

ParameterPredicted ValueDescription
Total Clearance (CLtot)0.263 log mL/min/kgPredicted rate of excretion from the body, combining hepatic and renal clearance. researchgate.net
OCT2 SubstrateNoPrediction of whether the compound is a substrate for the Organic Cation Transporter 2. researchgate.net

These computational predictions for the parent molecule suggest a moderate rate of excretion. The metabolic pathways, dominated by hydroxylation and hydrolysis, would produce more polar metabolites that are more readily excreted from the body. The chloro-substitution in the target compound is expected to influence its lipophilicity and electronic properties, which could, in turn, affect the precise rates of metabolism and excretion compared to the unsubstituted parent compound.

Structure Activity Relationship Sar Studies for Biological Activity

Impact of Substituent Variation on Biological Activity

The core structure of N-[(4-chlorophenyl)carbamoyl]benzamide features three key components amenable to modification: the chlorophenyl moiety, the benzamide (B126) ring, and the carbamoyl (B1232498) (urea) linker. Alterations to any of these regions can significantly influence the compound's physicochemical properties and its interaction with biological targets.

The 4-chlorophenyl group plays a critical role in the activity of many benzoylphenylurea (B10832687) derivatives. The position and nature of the substituent on this aniline (B41778) ring are pivotal. Studies on diaryl urea (B33335) compounds have shown that introducing a chlorine atom on the proximal phenyl ring can enhance antiproliferative activity. The 4-chloro substitution is a common feature in many biologically active compounds of this class, suggesting its importance for target binding.

The electronic properties of the substituent are significant. Halogen atoms, like chlorine, are electron-withdrawing and can influence the acidity of the N-H proton, which is often involved in hydrogen bonding with target receptors. Research on insecticidal benzoylphenylureas indicates that the anilide portion of the molecule, in this case, the 4-chlorophenyl group, is crucial for activity. For instance, in the development of insect growth regulators, specific halogenation patterns on the aniline ring were found to be essential for potent chitin (B13524) synthesis inhibition. While the 4-chloro substitution is common, other patterns, such as 3,5-dichloro-2,4-difluoro, have also yielded highly active insecticides.

The general consensus from various studies is that an electron-poor aniline ring is favorable for many of the observed biological activities. The specific location of the chlorine at the para-position appears to be optimal in many cases, providing a balance of electronic and steric properties that facilitate effective interaction with the biological target.

The benzamide ring is another key area for structural modification. A quantitative structure-activity relationship (QSAR) study on N-benzoyl-N'-phenylthiourea derivatives as anticancer agents against MCF-7 breast cancer cells highlighted the importance of substituents on the benzoyl moiety. rasayanjournal.co.inresearchgate.net The study revealed that both steric and electronic effects of these substituents significantly influence cytotoxic activity. rasayanjournal.co.in

The addition of chloro groups to the benzoyl ring was found to increase activity. For example, a derivative with chlorine atoms at the 2 and 4 positions of the benzoyl ring (2,4-dichlorobenzoyl) exhibited the most potent activity in the series. rasayanjournal.co.in This suggests that electron-withdrawing groups on the benzamide portion can enhance the biological response. The QSAR model developed in the study provided an equation linking cytotoxic activity to physicochemical parameters, confirming the influence of these substituent effects. rasayanjournal.co.inresearchgate.net

The table below summarizes the findings from the QSAR study on related N-benzoyl-N'-phenylthiourea compounds, demonstrating the impact of benzoyl substitutions on anticancer activity.

Compound IDBenzoyl Ring SubstituentCytotoxic Activity (IC50 in mM) on MCF-7 cells
BFTUNone (Unsubstituted)1.10
2-Cl-BFTU2-Chloro0.81
3-Cl-BFTU3-Chloro0.88
4-Cl-BFTU4-Chloro0.54
2,4-2Cl-BFTU2,4-Dichloro0.31
Data derived from a study on N-benzoyl-N'-phenylthiourea derivatives, which are thiourea (B124793) analogs of the subject compound. rasayanjournal.co.in

These findings indicate that increasing the electron-withdrawing nature of the benzamide ring, such as through di-chloro substitution, leads to a marked increase in cytotoxic potency. rasayanjournal.co.in

The carbamoyl (urea) bridge (-NH-CO-NH-) is a defining feature of this class of compounds, but its replacement with a thiocarbamoyl (thiourea) linker (-NH-CS-NH-) can significantly alter biological activity. Thiourea derivatives are known to possess a wide range of biological properties, including antimicrobial, antifungal, and anticancer effects. nih.gov

The synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea, the direct sulfur analog of the title compound, has been reported. Studies comparing urea and thiourea derivatives often show that the thiourea analogs exhibit different, and sometimes enhanced, biological activities. For example, in the context of antimicrobial applications, benzoylthiourea (B1224501) derivatives have demonstrated potent effects against various bacterial and fungal strains. nih.gov The sulfur atom in the thiourea linker, being larger and more polarizable than the oxygen in the urea linker, can alter the molecule's conformation, hydrogen bonding capacity, and ability to coordinate with metal ions, all of which can influence its interaction with biological targets.

Conformational Aspects and Biological Response

The three-dimensional conformation of this compound is crucial for its biological activity. X-ray crystallography studies of the parent compound, N-benzoyl-N'-phenylurea, reveal a common and stable conformation for this class of molecules. nih.gov This conformation is stabilized by a strong intramolecular hydrogen bond between the benzoyl carbonyl oxygen (C=O) and the adjacent urea N-H proton (N1-H1···O2). nih.gov This interaction forms a stable, planar pseudo-six-membered ring. nih.gov

This intramolecular hydrogen bond locks the molecule into a relatively rigid, planar conformation around the benzoyl-urea core. This planarity is believed to be important for fitting into the active site of target proteins, such as the chitin synthase enzyme in insects or tyrosine kinases in cancer cells. The dihedral angle between the two amide subunits of the urea linker is typically very small, close to 0°, further emphasizing the planarity of this central fragment. nih.gov The two phenyl rings, however, are twisted out of this central plane. This specific spatial arrangement of aromatic rings and hydrogen bonding groups is a key feature of the pharmacophore for this class of compounds.

Stereochemical Effects on Activity (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. Consequently, stereochemical effects are not applicable to the compound itself.

However, stereochemistry can become a critical factor in derivatives where chiral centers are introduced. For example, if a substituent on either the benzamide or the chlorophenyl ring contained a stereocenter, or if the urea nitrogen atoms were substituted to create a chiral axis, then the different enantiomers or diastereomers could exhibit significantly different biological activities. This is a common principle in pharmacology, where biological macromolecules (like enzymes and receptors) are chiral and thus often interact selectively with only one stereoisomer of a chiral ligand. While specific studies on chiral derivatives of this compound were not highlighted in the reviewed literature, this remains a potential avenue for the development of more selective and potent analogs.

SAR-mediated Similarity Assessment

SAR data is frequently used to develop computational models for similarity assessment and to predict the activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) is a key tool in this area. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For compounds related to this compound, QSAR studies have successfully correlated biological activity with physicochemical descriptors. For instance, a QSAR analysis of N-benzoyl-N'-phenylthiourea derivatives against MCF-7 cancer cells yielded the following equation: Log 1/IC50 = 0.354 π + 0.064 (n = 5; r = 0.922; F = 16.953) rasayanjournal.co.in

In this model, the term 'π' represents the hydrophobicity of the substituent on the benzoyl ring. The positive coefficient for this term indicates that increasing the hydrophobicity of the substituent enhances the cytotoxic activity. rasayanjournal.co.inresearchgate.net Such models are invaluable for predicting the potency of unsynthesized analogs and for guiding the rational design of new derivatives with improved activity profiles. atlantis-press.com

Molecular docking is another computational technique used to assess similarity and predict binding modes. Docking studies on N-(phenylcarbamoyl)benzamide have been used to predict its interaction with target enzymes like checkpoint kinase 1 (CHK1), revealing potential binding orientations and interactions that explain its cytotoxic effects. researchgate.net These in silico methods, grounded in experimental SAR data, accelerate the discovery of new, more effective therapeutic agents based on the this compound scaffold.

Biological Activity and Applications in Research

Anticancer Research Applications of Benzamide (B126) Derivatives

Benzamide and its derivatives are recognized for their extensive pharmacological effects, which include antitumor properties. nanobioletters.comresearchgate.net Their structural versatility has made them a valuable scaffold in the development of novel anticancer agents. nih.govnih.govresearchgate.net

The cytotoxic potential of various benzamide derivatives has been extensively evaluated against a panel of human cancer cell lines. These in vitro studies are crucial for identifying compounds with promising anticancer activity.

For instance, a novel benzimidazole (B57391) derivative, se-182, demonstrated significant dose-dependent cytotoxic effects against several cancer cell lines. jksus.org Its activity was particularly high against human lung carcinoma (A549) and liver carcinoma (HepG2) cells. jksus.org Similarly, N-substituted benzamide derivatives bearing a coumarin (B35378) scaffold were tested for their cytotoxic activity against the HepG2 cell line, with some compounds showing notable effects. distantreader.org Another study synthesized a series of anacardic acid-based benzamides and evaluated their activity against HepG2 cells, finding that several compounds exhibited good inhibitory activity. sciencerepository.org

Benzenesulfonamide derivatives have also been assessed against the A549 lung cancer cell line, where they effectively reduced cell proliferation in a dose-dependent manner after 72 hours of incubation. immunopathol.com Furthermore, certain 4-(aminomethyl)benzamide (B1271630) derivatives showed moderate to significant activity against various hematologic and solid tumor cell lines, including MCF-7 (breast adenocarcinoma) and HeLa (cervix carcinoma). nih.gov

A study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives reported their cytotoxic effects against multiple cancer cell lines, including A-498 (kidney), NCI-H23 (lung), MDAMB-231 (breast), MCF-7 (breast), and A-549 (lung). rsc.org

Table 1: In Vitro Cytotoxicity (IC50/GI50 Values) of Selected Benzamide Derivatives

Compound/Derivative TypeCell LineCancer TypeIC50/GI50 (µM)Source
Benzimidazole derivative (se-182)A549Lung Carcinoma15.80 jksus.org
Benzimidazole derivative (se-182)HepG2Liver Carcinoma15.58 jksus.org
Anacardic acid based benzamides (6j-m)HepG2Liver Carcinoma78.2 - 91.9 sciencerepository.org
1-(4-(benzamido)phenyl)-3-arylurea (Compound 6g)A-549Lung15.77 rsc.org
1-(4-(benzamido)phenyl)-3-arylurea (Compound 6g)MCF-7Breast11.58 rsc.org
4-(aminomethyl)benzamide (Compound 15)HL-60Promyelocytic Leukemia5.6 nih.gov
4-(aminomethyl)benzamide (Compound 10)HL-60Promyelocytic Leukemia8.2 nih.gov

A critical aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. Several studies on benzamide derivatives have demonstrated this desirable property.

For example, a novel class of lysine (B10760008) deacetylase (KDAC) inhibitors containing the aminophenyl-benzamide headgroup induced cytotoxicity at concentrations below 10 µM against human ovarian (A2780) and breast (MCF7) cancer cell lines, while no significant cytotoxicity was observed against the normal human AC16 ventricular cardiac cell line. nih.gov Similarly, a study on benzimidazole derivatives found that while compound 5 showed significant cytotoxic activity against MCF-7, DU-145, and H69AR cancer cells, it was found to be safer with lesser cytotoxicity when tested on HEK-293 human embryonic kidney cells. nih.gov

The novel benzamide derivative VKNG-2 also showed preferential targeting of cancer cells. nih.govmdpi.com Cytotoxicity results indicated that the survival percentage was significantly higher for non-cancer human and transformed mouse fibroblast cells compared to cancer cells. nih.govmdpi.com This suggests a more acceptable cellular toxicity profile for VKNG-2 compared to other chemotherapeutic drugs. nih.govmdpi.com

Benzamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of key proteins and signaling pathways involved in cancer cell proliferation and survival.

One important target is the p38α mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation and plays a role in various diseases, including cancer. Novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAPK. nih.gov

Another key area of investigation is the inhibition of lysine deacetylases (KDACs), also known as histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression, and their dysregulation is implicated in cancer development. A novel class of KDAC inhibitors with an aminophenyl-benzamide headgroup has been developed, showing selectivity for class I KDACs, particularly HDAC1. nih.govresearchgate.net

Furthermore, certain benzamide and benzamidine (B55565) derivatives have been designed as specific inhibitors of Epidermal Growth Factor Receptor (EGFR) and v-Src protein tyrosine kinases, which are critical drivers in many cancers. researchgate.net Mechanistic studies of the benzamide derivative BJ-13 revealed that it induces apoptosis in gastric cancer cells by causing an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov This process involves the modulation of key apoptotic proteins, including the upregulation of Bax and Cleaved Caspase-3 and the downregulation of Bcl-2. nih.gov

Antiviral Research

The broad-spectrum biological activity of benzamide derivatives extends to antiviral applications. Research has shown their potential against a range of viruses. A notable example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), which was synthesized and evaluated for its anti-Hepatitis B virus (HBV) activity. nih.gov This compound demonstrated higher anti-HBV activity against both wild-type and drug-resistant HBV strains compared to the established drug lamivudine. nih.gov The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.gov

Other benzamide derivatives have also shown promise. The compound AH0109, a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide, exhibits potent anti-HIV-1 activity by impairing viral reverse transcription and cDNA nuclear import. nih.govasm.org Additionally, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives showed strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus by inhibiting deubiquitinase (DUB) enzymes, which are crucial for these viruses. rsc.orgresearchgate.net

Insecticidal Research (e.g., Insect Growth Regulating Activity of Chlorbenzuron)

N-[(4-chlorophenyl)carbamoyl]benzamide, commercially known as Chlorbenzuron, is a member of the benzoylurea (B1208200) class of insecticides. mdpi.com It functions as an insect growth regulator (IGR), primarily exhibiting its effect through stomach poisoning, though it also has contact action. researchgate.netaloki.hu This compound is recognized for its high activity against various insect pests, particularly the larval stages of Lepidoptera. mdpi.comresearchgate.netresearchgate.net

The mode of action of Chlorbenzuron involves the inhibition of chitin (B13524) synthesis, a crucial component of an insect's exoskeleton. mdpi.comnih.gov By interfering with the activity of chitin synthase, it disrupts the normal molting process, leading to the abnormal growth and eventual death of the larvae. mdpi.comaloki.hu The effects are typically slow-acting, with mortality often occurring 3 to 7 days after application. mdpi.com

Effects on Insect Development and Mortality

Chlorbenzuron's primary impact is on the developmental stages of insects, specifically the larvae. By inhibiting the synthesis of chitin, it prevents the proper formation of the new cuticle during molting. mdpi.comnih.gov This leads to a failure in ecdysis (the shedding of the old cuticle), resulting in larval mortality. mdpi.com The compound is most effective when applied during the egg hatching period or in the early larval stages. aloki.hu

Research has demonstrated its efficacy against a wide range of lepidopteran pests. researchgate.net For instance, one study determined the median lethal concentration (LC50) of a related benzoylurea compound, chlorfluazuron, against the 4th larval instar of the fall armyworm, Spodoptera frugiperda.

**Table 1: Larvicidal Activity of Chlorfluazuron against *Spodoptera frugiperda***

Compound Pest Species Larval Instar LC50 (ppm)
Chlorfluazuron Spodoptera frugiperda 4th 0.5027

Data sourced from a study on the latent effects of chlorfluazuron.

Impact on Growth and Nutritional Indices of Pests

Beyond causing mortality, Chlorbenzuron significantly affects the growth and nutritional physiology of pest insects. Studies on the fall webworm, Hyphantria cunea, have shown that exposure to Chlorbenzuron dramatically restrains the growth and nutritional indices of the larvae. researchgate.net This is characterized by a significant decrease in carbohydrate levels, adenosine (B11128) triphosphate (ATP), and pyruvic acid in the larvae. researchgate.net

The interference with normal metabolic processes leads to a disorder in energy metabolism, which in turn negatively impacts growth. researchgate.net Research on the Egyptian cotton leafworm, Spodoptera littoralis, also indicated a drastic change in nutritional indices, particularly in the late last larval instar, following treatment with chlorfluazuron. This suggests that the compound inhibits feeding and reduces the efficiency of converting nutrients into body mass, ultimately affecting weight gain.

Table 2: Reported Effects of Chlorbenzuron on Insect Growth and Nutrition

Pest Species Observed Effects
Hyphantria cunea Dramatically restrained growth and nutritional indices.
Hyphantria cunea Significant decrease in carbohydrate, ATP, and pyruvic acid levels. researchgate.net
Spodoptera littoralis Drastic change in nutritional indices in the late last larval instar.

Qualitative data from studies on the metabolic impact of Chlorbenzuron.

Corrosion Inhibition Studies (for specific benzamide derivatives)

Benzamide derivatives have been investigated for their potential as corrosion inhibitors for metals, particularly mild steel, in acidic environments. ekb.eg The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings of the benzamide structure.

The mechanism of inhibition can vary, with some benzamide derivatives acting as cathodic inhibitors, some as mixed-type inhibitors, and others demonstrating anodic predominance depending on their specific chemical structure. researchgate.net The efficiency of corrosion inhibition generally increases with the concentration of the benzamide derivative. ekb.egresearchgate.net

Research has provided quantitative data on the inhibition efficiency of various benzamide derivatives in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.

Table 3: Corrosion Inhibition Efficiency of Various Benzamide Derivatives

Benzamide Derivative Metal Corrosive Medium Concentration Inhibition Efficiency (%)
N-(cyanomethyl)benzamide (BENZA) Mild Steel 1 M HCl 100 ppm 91.7
N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) Mild Steel 1 M HCl - Less effective than BENZA
Benzamide Mild Steel 0.5 M H₂SO₄ 3 g / 200 mL ~60 (at 48h)
Benzamide Mild Steel 0.5 M H₂SO₄ 4 g / 200 mL ~70 (at 48h)
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) C38 Steel 1 M HCl 1.0 mM 95.1

Data compiled from multiple studies on the corrosion inhibition of benzamide derivatives. researchgate.net

Derivatives, Analogues, and Chemical Modifications

Design and Synthesis of Novel Analogues

The design of novel analogues of N-[(4-chlorophenyl)carbamoyl]benzamide is often guided by structure-activity relationship (SAR) studies and computational modeling. The primary goal is to explore the chemical space around the parent molecule to identify derivatives with improved biological profiles, such as enhanced anticancer, antimicrobial, or insecticidal activities.

Design Strategies:

Scaffold Hopping and Molecular Hybridization: This strategy involves replacing parts of the molecule with other functional groups or combining the benzoylurea (B1208200) scaffold with other known bioactive moieties. For instance, benzoylurea derivatives have been hybridized with a pyrimidine (B1678525) moiety to create novel compounds with antifungal and antibacterial activities.

Bipartite Models: Inspired by receptor binding site models, such as the sulfonylurea receptor binding site, researchers design analogues where specific substituents on the anilide ring act as key functional groups to improve interaction with biological targets.

SAR-Guided Design: Data from previous studies on related compounds inform the design of new analogues. For example, knowing that certain substitutions at the N'-end of the formylurea (B75220) can increase anticancer activity leads to the synthesis of new derivatives with diverse aryl groups at that position.

Synthetic Approaches: The synthesis of benzoylurea and benzamide (B126) analogues generally involves multi-step reactions. A common pathway includes the reaction of a substituted benzoyl chloride with an appropriately substituted aniline (B41778) or isocyanate. For example, N-(4-chlorophenyl)benzamide can be prepared by reacting benzoyl chloride with 4-chloroaniline (B138754). nih.govnih.gov More complex derivatives are often built using coupling reagents or by first synthesizing key intermediates. For instance, N-acyl thiourea (B124793) derivatives are synthesized by condensing an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a desired amine. nih.gov

The following table summarizes selected examples of designed analogues and their targeted biological activities.

Analogue ClassDesign StrategySynthetic ApproachTargeted Biological Activity
3-Haloacylamino benzoylureasSAR exploration of tubulin ligandsVariations of formylurea at the 1-position of the aromatic ringAntiproliferative (Anticancer)
Benzoylureas with Pyrimidine MoietyMolecular hybridizationCondensation, acylation, and thioetherification reactions starting from 2,6-difluorobenzamide (B103285)Antifungal and Antibacterial
4-Benzoylamino-N-(prop-2-yn-1-yl)benzamidesScaffold hoppingSynthesis from 4-aminobenzoic acid derivativesmicroRNA-21 Inhibition (Anticancer)
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivativesBioisosteric replacement (Cl with Br) to increase lipophilicityMulti-step synthesis involving Schotten–Baumann N-acylationAntimicrobial and Antibiofilm

Functionalization of the Benzamide and Chlorophenyl Moieties

Modifying the substituents on the two aromatic rings—the benzamide moiety and the 4-chlorophenyl moiety—is a key strategy for fine-tuning the biological activity and physicochemical properties of the parent compound.

Benzamide Moiety: The benzamide ring is a common site for functionalization. The introduction of different groups can influence the molecule's conformation, electronic properties, and ability to form hydrogen bonds, all of which can affect target binding.

Halogenation: Introducing fluorine atoms, such as in 2,6-difluorobenzamide derivatives, is a common strategy in the design of pesticides, as fluorine can enhance metabolic stability and binding affinity.

Alkoxy and Amino Groups: The synthesis of derivatives like N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been explored for antiviral applications. These groups can alter solubility and create new interaction points with biological targets.

Sulfonamide Groups: Incorporating a sulfonamide group onto the benzamide moiety has been investigated to create inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov These modifications merge the pharmacophoric features of benzamides and sulfonamides to target specific enzymes. nih.gov

Halogen Substitution: While the parent compound contains chlorine, analogues with other halogens (e.g., fluorine, bromine) or multiple halogen substitutions (e.g., 2,4-dichloro) have been synthesized. nih.govresearchgate.net These changes affect the electronic nature of the ring and can influence interactions with target proteins.

Alkyl and Other Groups: Replacing or adding other groups to this ring can modulate activity. However, SAR studies often reveal that the 4-chloro substitution is optimal for certain activities, and significant deviations can lead to a decrease in potency.

The table below provides examples of functionalization on both moieties.

Moiety FunctionalizedSubstituent/ModificationExample Compound ClassObserved Effect/Purpose
Benzamide2,6-DifluoroBenzoylureas containing a pyrimidine moietyEnhance insecticidal/fungicidal activity
Benzamide4-Methoxy, 3-MethylaminoN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAnti-HBV activity
Benzamide4-SulfamoylBenzenesulfonamides carrying benzamide moietyCarbonic anhydrase and acetylcholinesterase inhibition nih.gov
ChlorophenylReplacement of 4-Cl with other halogens (F, Br, I)N-Aryl-N'-(benzoyl)thioureasModulate lipophilicity and anti-pathogenic activity mdpi.com
ChlorophenylAdditional chlorine at position 2N-(2,4-dichlorobenzoyl)-N'-phenylthioureaEnhanced cytotoxic activity against breast cancer cell lines researchgate.net

Structural Variation of the Linker Region (e.g., Urea (B33335), Thiourea, Hydrazinecarboxamide)

The urea (-NH-CO-NH-) linker is a cornerstone of the this compound structure, but it can be replaced with other bioisosteric groups to modulate the compound's properties. The most common replacement is the thiourea group (-NH-CS-NH-), which alters the linker's geometry, hydrogen bonding capability, and coordination properties.

Thiourea Analogues: The replacement of the carbonyl oxygen with a sulfur atom to form an N-benzoyl-N'-phenylthiourea derivative is a widely explored modification. This change often enhances certain biological activities and allows the molecule to act as a ligand for soft metal ions.

Synthesis: Thiourea derivatives are typically synthesized by reacting a benzoyl isothiocyanate with an appropriate aniline. For example, N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide is synthesized via this route. tjnpr.org An alternative method involves the reaction of a substituted benzoyl chloride with a phenylthiourea (B91264) in the presence of a base. researchgate.net

Properties and Activities: The thiourea linker imparts different chemical properties compared to the urea linker. The C=S bond is longer than the C=O bond, and sulfur is a better soft donor atom for coordination chemistry. These derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated potent cytotoxic activity against human breast cancer cell lines. researchgate.net

The following table compares the urea linker with its thiourea analogue.

Linker TypeStructureKey FeaturesExample Application
Urea-NH-CO-NH-Planar geometry, strong H-bond acceptor (Oxygen)Insecticides (chitin synthesis inhibitors), Antiviral agents
Thiourea-NH-CS-NH-Good chelating agent (Sulfur), different H-bonding profileAnticancer agents, Antimicrobial agents, Ligands for metal complexes tjnpr.orgresearchgate.net
Hydrazinecarboxamide-NH-NH-CO-Introduces additional nitrogen, alters conformational flexibilityExplored in various medicinal chemistry programs for diverse bioactivities

While urea and thiourea are the most studied linkers, other variations such as hydrazinecarboxamide (-NH-NH-CO-) are also synthetically accessible and offer another avenue for structural diversification, potentially leading to novel biological activities by altering the spacing and orientation of the flanking aromatic rings.

Metal Complexes of Benzamide Derivatives (e.g., Cu(II), Pt(IV) complexes of thiourea benzamide ligands)

The introduction of a thiourea linker provides a coordination site (via the sulfur and oxygen atoms) for metal ions, leading to the formation of stable metal complexes. The coordination of these ligands to metals like copper and platinum can dramatically enhance their biological activity, particularly their anticancer properties. tjnpr.orgnih.gov

Copper(II) Complexes: N-acylthiourea derivatives readily act as bidentate ligands, coordinating to Cu(II) ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms. nih.govresearchgate.net

Synthesis and Structure: These complexes are typically prepared by reacting a Cu(II) salt, such as copper(II) acetate, with the thiourea ligand in a 1:2 molar ratio. nih.govresearchgate.net The resulting complexes often exhibit a nearly square-planar geometry, with two deprotonated ligands coordinating to the central copper ion. researchgate.net

Biological Activity: The coordination to copper has been shown to significantly enhance the cytotoxic activity of the ligands. For example, Cu(II) complexes of N,N-diethyl-N'-(benzoyl)thiourea derivatives showed IC50 values in the low micromolar range against mouse mammary adenocarcinoma cells, whereas the free ligands were significantly less active. researchgate.net

Platinum(II/IV) Complexes: Platinum-based drugs are mainstays of cancer chemotherapy. Designing novel platinum complexes with benzamide-derived ligands is an active area of research aimed at overcoming resistance and reducing side effects. researchgate.net Thiourea derivatives are particularly interesting ligands for platinum. tjnpr.org

Synthesis and Rationale: Pt(IV) complexes are often investigated as prodrugs. nih.gov They are more kinetically inert than their Pt(II) counterparts, potentially reducing off-target reactions before reaching tumor cells, where they can be reduced to the active Pt(II) form. nih.gov Thiourea benzamide ligands like N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide have been used to synthesize both Cu(II) and Pt(IV) complexes. tjnpr.org

Anticancer Evaluation: Studies have shown that these complexes can exhibit potent cytotoxicity against various cancer cell lines, including human prostate (PC3) and liver (HepG2) cancer cells. tjnpr.org The metal complex often displays superior activity compared to the free ligand, highlighting the synergistic effect of the metal center and the organic scaffold. tjnpr.org

The table below summarizes representative metal complexes.

Metal IonLigand ClassCoordination ModeKey Research Finding
Copper(II)N,N-diethyl-N'-(R-benzoyl)thioureaBidentate (O, S coordination) in a cis arrangement researchgate.netComplexes showed much higher in vitro antitumor activity (IC50: 3.9-6.9 μM) than the free ligands (IC50: 40-240 μM) researchgate.net
Platinum(IV)N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide tjnpr.orgCoordination through S and/or O atomsEvaluated for cytotoxicity against PC3 and HepG2 cancer cell lines, showing potential as anticancer agents tjnpr.org
Platinum(II)Various N,N'-disubstituted thiourea derivativesCoordination through the sulfur atom of the thiourea group Investigated as potential pharmaceuticals with a mode of action different from cisplatin (B142131)

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic routes is paramount for the future of N-[(4-chlorophenyl)carbamoyl]benzamide and its derivatives. Traditional methods for preparing N-acylureas often involve the acylation of ureas with highly reactive carboxylic acid derivatives or the coupling of amides with isocyanates, which can be unstable and hazardous. nsf.gov

Future research should focus on pioneering alternative pathways. Promising avenues include:

One-Pot, Multi-Component Reactions: Designing reactions where multiple starting materials react in a single step to form the desired product can significantly improve efficiency. reading.ac.uk

Catalyst-Driven Synthesis: Investigating novel catalysts, such as copper-oxide nanoparticles, could enable reactions under milder conditions. reading.ac.uk

Visible-Light-Driven Methods: Exploring photochemistry offers a green alternative for synthesizing N-acylureas from materials like carboxylic acids and thioureas, avoiding harsh oxidants and transition metals. researchgate.net

Chemoselective Methods: Developing techniques that allow for the selective reaction of specific functional groups, such as the base-controlled amidation of N-Boc arylamides, can provide greater control and yield for N-aroylurea synthesis. nsf.gov

Solid-Phase Synthesis: Further development of solid-phase techniques, using resin-bound ureas and acyl chlorides, could facilitate the rapid generation of libraries of derivatives for high-throughput screening. reading.ac.uknih.gov

Table 1: Comparison of Synthetic Approaches for N-Acylurea Analogs
MethodDescriptionPotential AdvantagesReference
Traditional Acylation/Coupling Reaction of ureas with acid chlorides or amides with isocyanates.Well-established procedures. nsf.gov
Catalytic Synthesis Use of catalysts like copper-oxide to facilitate reactions.Milder reaction conditions, potentially higher yields. reading.ac.uk
Photochemical Synthesis Visible-light-driven reactions using alternative starting materials.Environmentally friendly, avoids harsh reagents. researchgate.net
Chemoselective Amidation Base-controlled selective reaction of N-Boc arylamides.High selectivity and control over the final product. nsf.gov
Solid-Phase Synthesis Building the molecule on a solid resin support.Amenable to high-throughput synthesis and library generation. reading.ac.uknih.gov

Deeper Mechanistic Elucidation in Biological Systems

While related benzoylurea (B1208200) compounds are known to act as insect growth regulators by inhibiting chitin (B13524) synthesis, the precise molecular mechanisms of this compound and its analogs in other biological contexts, such as anticancer or antiviral applications, remain largely speculative. researchgate.netacs.orgacs.org Future research must prioritize a deep dive into its mechanism of action.

Key areas for investigation include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific protein or nucleic acid targets with which the compound interacts.

Pathway Analysis: Once a target is identified, subsequent studies should map the downstream effects on cellular signaling pathways. For instance, related benzoylurea derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis. nih.gov It is crucial to determine if this compound operates through a similar or novel pathway.

Resistance Mechanisms: In contexts like antimicrobial or anticancer applications, understanding potential resistance mechanisms is vital. Studies in insects have shown that resistance to benzoylureas can be polygenic and may involve mutations in targets other than chitin synthase, such as cytochrome P450 monooxygenases. biorxiv.org

Advanced Computational Modeling and Design

In silico methods are indispensable tools for accelerating drug discovery and materials science. Applying advanced computational modeling to this compound can guide the synthesis of more effective derivatives and predict their properties. nih.gov

Future computational efforts should include:

Molecular Docking: Simulating the binding of the compound and its virtual derivatives to the active sites of known biological targets (e.g., enzymes, receptors) can predict binding affinity and mode. nih.govnih.govresearchgate.net This helps prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can correlate the structural features of a series of derivatives with their biological activity. researchgate.net These models provide guidelines for designing new compounds with enhanced potency by identifying which chemical properties (e.g., hydrophobicity, hydrogen bonding capacity) are critical for activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target protein over time, providing insights into the stability of the interaction and the conformational changes involved. researchgate.netmdpi.com

Rational Design of More Potent and Selective Derivatives

Building on mechanistic and computational insights, the rational design of new derivatives aims to systematically modify the core structure of this compound to enhance its potency and selectivity for a specific biological target. Structure-activity relationship (SAR) studies are central to this effort, revealing how specific chemical modifications influence biological activity. acs.orgrroij.com

Key strategies for rational design include:

Systematic Substitution: Modifying the benzamide (B126) and 4-chlorophenyl rings with various substituents (e.g., halogens, alkyl, alkoxy groups) to probe the effects on activity. For example, studies on related compounds have shown that adding a halogen to the phenyl ring can enhance anticancer activity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to improve pharmacokinetic profiles or binding interactions.

Expanding Biological Screening to Underexplored Areas

The benzamide and benzoylurea chemical classes have demonstrated a remarkably broad spectrum of biological activities. nih.govresearchgate.net This suggests that this compound and its future derivatives may have therapeutic potential in areas that have not yet been explored. A comprehensive biological screening program is a critical future direction.

Potential therapeutic areas for screening include:

Oncology: Testing against a diverse panel of human cancer cell lines, as related compounds have shown antimitotic and antiproliferative effects. nih.govnih.gov

Infectious Diseases: Screening for activity against a wide range of viruses, bacteria, and fungi, given the known antimicrobial potential of some benzamides. nih.gov

Neurodegenerative Diseases: Evaluating potential as inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease.

Metabolic Diseases: Assessing activity against targets like glucokinase, which is implicated in diabetes. researchgate.net

Inflammation: Investigating potential as anti-inflammatory agents through inhibition of targets like cyclooxygenase (COX) enzymes. nih.gov

Table 2: Documented Biological Activities of Related Benzamide and Benzoylurea Scaffolds
Biological ActivityTarget/Mechanism ExampleCompound ClassReference
Insecticidal Chitin Synthesis InhibitionBenzoylurea researchgate.netacs.org
Anticancer Microtubule Assembly InhibitionBenzoylurea nih.gov
Antifungal Succinate Dehydrogenase (SDH) Inhibition (putative)Benzoylurea nih.gov
Anti-inflammatory Cyclooxygenase-2 (COX-2) InhibitionBenzamide nih.gov
Antidiabetic Glucokinase ActivationBenzamide researchgate.net
Antiviral Inhibition of Viral Polymerases/ProteasesBenzimidazole (B57391) rroij.com

Investigation of Supramolecular Chemistry and Crystal Engineering for related compounds

The fields of supramolecular chemistry and crystal engineering offer exciting opportunities to manipulate the solid-state properties of this compound. researchgate.nettaylorfrancis.comias.ac.in These disciplines focus on controlling how molecules assemble into larger, ordered structures through non-covalent interactions like hydrogen bonds. nih.govresearchgate.net

Future research in this area could focus on:

Cocrystal Formation: Creating cocrystals by combining the target compound with other molecules (coformers) to modify its physical properties. This is a key strategy in the pharmaceutical industry to improve solubility, stability, and bioavailability. taylorfrancis.com

Polymorph Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs), as each form can have distinct physical properties and therapeutic efficacy.

Self-Assembly and Nanomaterials: Exploring the potential for N-acylurea derivatives to self-assemble into novel nanomaterials, such as nanotubes, which could have applications in materials science or drug delivery.

By pursuing these diverse research avenues, the scientific community can fully characterize the chemical, physical, and biological properties of this compound, potentially leading to the development of new therapeutics, agrochemicals, or advanced materials.

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-chlorophenyl)carbamoyl]benzamide and its derivatives?

A robust synthesis involves alkylation followed by acylation :

  • Step 1 : Alkylate 4-chloroaniline with a protected amine (e.g., Boc-amino alcohols) under basic conditions (K₂CO₃, DMF, 60–80°C) to form intermediates.
  • Step 2 : React with benzoyl chloride derivatives (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane at 0–25°C.
  • Step 3 : Deprotect using HCl/dioxane to yield the final compound as an HCl salt. Purify via silica column chromatography or recrystallization .

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of:

  • X-ray crystallography : Refine using SHELXL (via CrysAlis RED) to resolve dihedral angles (e.g., 29.95° for –NHCO– vs. benzoyl ring) and hydrogen-bonding networks (N–H⋯O, 2.09 Å) .
  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and DEPT-135 for quaternary carbons .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 291 for C₁₃H₁₀ClNO) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., weak hydrogen bonds, disorder) be resolved during refinement?

  • Strategy : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. Validate with PLATON’s ADDSYM to check for missed symmetry.
  • Validation : Cross-check hydrogen-bonding motifs with Mercury CSD database entries (e.g., compare with N-(4-chlorophenyl)benzamide, CCDC 232327). Adjust Uiso values for H atoms to 1.2×Ueq(C/N) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in benzamide derivatives?

  • Derivative design : Introduce substituents at the benzoyl ring (e.g., Cl, CF₃) or amine side chain (e.g., furyl, imidazole) to modulate steric/electronic effects .
  • Biological testing : Screen against target enzymes (e.g., Trypanosoma brucei’s phosphopantetheinyl transferase) using IC₅₀ assays. Corrogate activity with Hammett σ values or molecular docking (AutoDock Vina) .

Q. How can mechanistic pathways for copper-mediated oxidation of benzamide derivatives be elucidated?

  • Experimental : Perform kinetic isotope effect (KIE) studies using deuterated substrates. Monitor intermediates via EPR spectroscopy (e.g., Cu(II)/Cu(III) signals).
  • Computational : Use DFT (B3LYP/6-311+G(d,p)) to model transition states. Compare organometallic (directed C–H activation) vs. radical (SET) pathways, as seen in N-(8-quinolinyl)benzamide oxidation .

Q. What approaches address low reproducibility in biological activity assays for benzamide-based inhibitors?

  • Control variables : Standardize assay conditions (pH 7.4, 37°C, 1% DMSO). Pre-treat enzymes (e.g., acps-pptase) with TCEP to reduce disulfide bonds .
  • Data normalization : Use Z-factor (≥0.5) to validate high-throughput screens. Cross-validate hits with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Analysis & Troubleshooting

Q. How should researchers analyze conflicting bioactivity data between in vitro and cellular assays?

  • Hypothesis 1 : Poor membrane permeability (e.g., logP < 3). Test with PAMPA-BBB or Caco-2 assays .
  • Hypothesis 2 : Off-target effects. Perform kinome-wide profiling (Eurofins KinaseScan) .
  • Mitigation : Optimize solubility via PEGylation or prodrug strategies (e.g., ester prodrugs cleaved by cellular esterases) .

Q. What computational tools are recommended for modeling non-covalent interactions in benzamide crystals?

  • Software : Use CrystalExplorer to map Hirshfeld surfaces (e.g., Cl⋯H contacts < 2.8 Å).
  • Quantum chemistry : Calculate interaction energies with M06-2X/def2-TZVP for π-stacking and van der Waals forces .

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